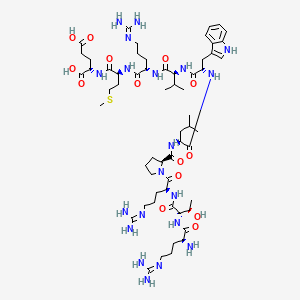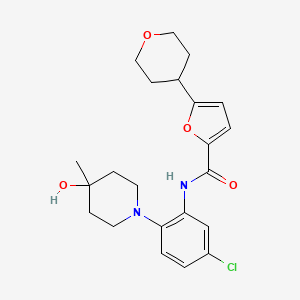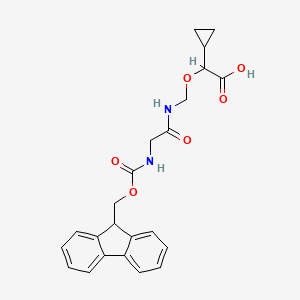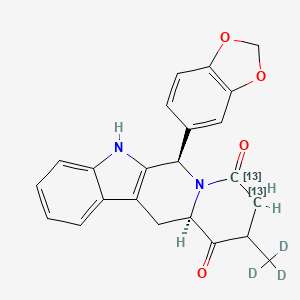
Tadalafil-13C2,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tadalafil-13C2,d3 is a deuterated and carbon-13 labeled version of Tadalafil, a well-known phosphodiesterase 5 (PDE5) inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Tadalafil. The incorporation of stable isotopes like deuterium and carbon-13 allows for precise tracking and quantification during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tadalafil-13C2,d3 involves the incorporation of deuterium and carbon-13 isotopes into the Tadalafil molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to various chemical reactions to form the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle isotopically labeled compounds. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tadalafil-13C2,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Tadalafil-13C2,d3 is widely used in scientific research for various applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Tadalafil.
Biology: Used to study the metabolic pathways and pharmacokinetics of Tadalafil in biological systems.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of Tadalafil.
Industry: Used in the development of new formulations and delivery systems for Tadalafil
Wirkmechanismus
Tadalafil-13C2,d3 exerts its effects by inhibiting the enzyme phosphodiesterase 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets and pathways involved include the nitric oxide (NO) signaling pathway and the cGMP-dependent protein kinase pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sildenafil: Another PDE5 inhibitor with a similar mechanism of action.
Vardenafil: A PDE5 inhibitor with higher potency compared to Tadalafil.
Avanafil: A newer PDE5 inhibitor with a faster onset of action
Uniqueness of Tadalafil-13C2,d3
This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C23H20N2O4 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
(6R,11aR)-6-(1,3-benzodioxol-5-yl)-10-(trideuteriomethyl)-5,6,9,10,11a,12-hexahydroindolo[2,3-g]quinolizine-8,11-dione |
InChI |
InChI=1S/C23H20N2O4/c1-12-8-20(26)25-17(23(12)27)10-15-14-4-2-3-5-16(14)24-21(15)22(25)13-6-7-18-19(9-13)29-11-28-18/h2-7,9,12,17,22,24H,8,10-11H2,1H3/t12?,17-,22-/m1/s1/i1D3,8+1,20+1 |
InChI-Schlüssel |
GSRITWJRFRTCLD-DFPDFPTCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1[13CH2][13C](=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Kanonische SMILES |
CC1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


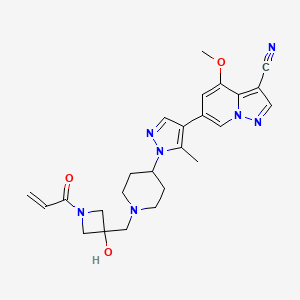
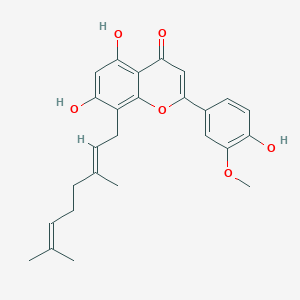
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
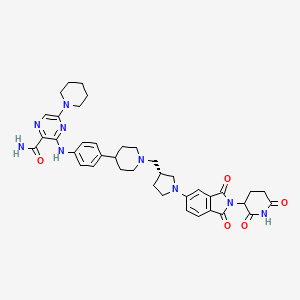
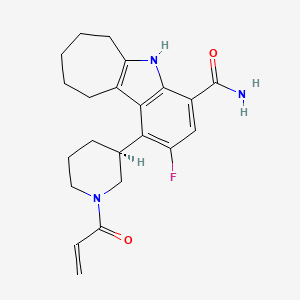
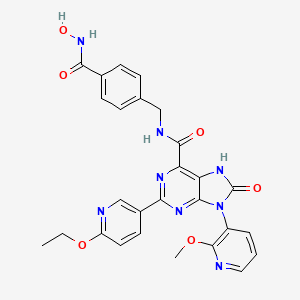
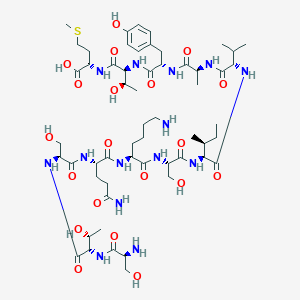

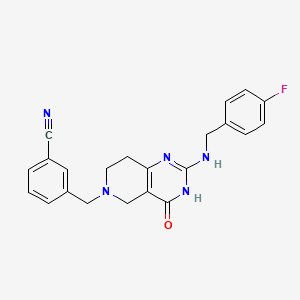
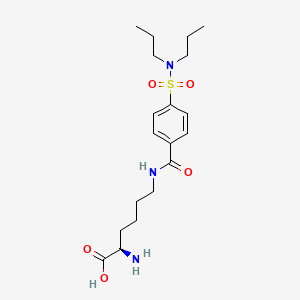
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
